molecular formula C9H5BrF2N2 B15258729 7-Bromo-6,8-difluoroquinolin-3-amine

7-Bromo-6,8-difluoroquinolin-3-amine

Cat. No.: B15258729
M. Wt: 259.05 g/mol
InChI Key: RTUHOTPVIOCTBS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6,8-difluoroquinolin-3-amine typically involves the bromination and fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms on a quinoline precursor . For example, the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline can yield various fluorinated quinolines, including this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions. The use of environmentally friendly and efficient synthetic methods, such as green chemistry approaches, is also being explored to minimize the environmental impact .

Mechanism of Action

The mechanism of action of 7-Bromo-6,8-difluoroquinolin-3-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its ability to bind to enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Properties

Molecular Formula

C9H5BrF2N2

Molecular Weight

259.05 g/mol

IUPAC Name

7-bromo-6,8-difluoroquinolin-3-amine

InChI

InChI=1S/C9H5BrF2N2/c10-7-6(11)2-4-1-5(13)3-14-9(4)8(7)12/h1-3H,13H2

InChI Key

RTUHOTPVIOCTBS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=C(C2=NC=C1N)F)Br)F

Origin of Product

United States

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